molecular formula C20H19N3O5S2 B2858176 Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate CAS No. 439111-29-2

Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate

Cat. No. B2858176
CAS RN: 439111-29-2
M. Wt: 445.51
InChI Key: AAOCSIJBSWKPFU-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has various functional groups attached to it, including an ethyl ester group, a methylsulfanyl group, a phenylsulfonyl group, and an amino group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of an ester group could allow for hydrolysis or transesterification reactions. The amino group could participate in acid-base reactions or could be acylated. The sulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

Microwave-mediated Synthesis

This compound serves as a starting material for microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. The structural elucidation of these products, supported by spectral data and X-ray analysis, suggests potential pathways for the synthesis of pyrimidines, indicating its utility in facilitating rapid and efficient chemical synthesis (Vanden Eynde et al., 2001).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties. A study highlighted the synthesis of novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl moieties, which exhibited antimicrobial activity surpassing that of reference drugs. This underscores its potential as a precursor in developing antimicrobial agents (Alsaedi et al., 2019).

Cytotoxic Activity

Research into 5-methyl-4-thiopyrimidine derivatives derived from this compound has revealed insights into their cytotoxic activities against various cancer cell lines. Structural variations, particularly at the pyrimidine ring's 5-position, showed differential cytotoxic effects, offering a foundation for novel anticancer drug design (Stolarczyk et al., 2018).

Supramolecular Chemistry

Studies on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, a related compound, have revealed its supramolecular aggregation through various intermolecular interactions. This research contributes to the understanding of molecular structures and their potential applications in materials science (Suresh et al., 2007).

Antioxidant Agents

Another application involves the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives as antioxidant agents. This demonstrates the compound's role in producing derivatives with promising antioxidant activity, highlighting its relevance in developing therapeutic agents against oxidative stress (Asha et al., 2009).

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. It could potentially be explored as a pharmaceutical or agrochemical agent, given the biological activity of many pyrimidine derivatives .

properties

IUPAC Name

ethyl 4-[3-(benzenesulfonamido)phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-27-19(24)17-13-21-20(29-2)22-18(17)28-15-9-7-8-14(12-15)23-30(25,26)16-10-5-4-6-11-16/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOCSIJBSWKPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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